![molecular formula C9H7F3N2O2 B14606299 Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- CAS No. 58825-60-8](/img/structure/B14606299.png)
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C_9H_7F_3N_2O_2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst or base to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenylamino carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or related derivatives.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and phenylamino carbonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Acetamide, 2,2,2-trifluoro-N-phenyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-
Comparison:
- Acetamide, 2,2,2-trifluoro-N-phenyl- : Similar structure but lacks the phenylamino carbonyl group, which may result in different chemical reactivity and biological activity.
- Acetamide, 2,2,2-trifluoro-N-methyl- : Contains a methyl group instead of the phenylamino carbonyl group, leading to differences in steric and electronic properties.
- Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)- : Features an additional trifluoroacetyl group, which can significantly alter its chemical behavior and potential applications.
Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58825-60-8 |
|---|---|
Formule moléculaire |
C9H7F3N2O2 |
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
Clé InChI |
JTFRVLPGYMSEHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


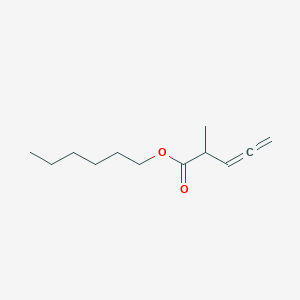
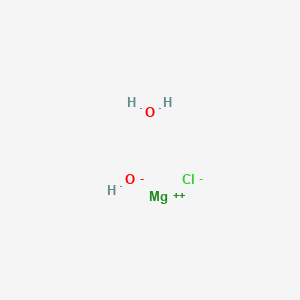

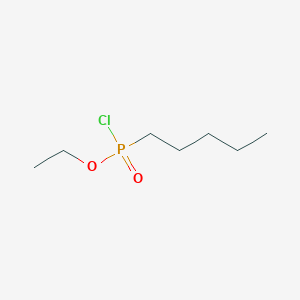

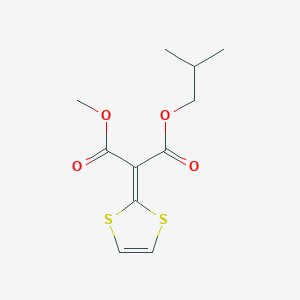
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)

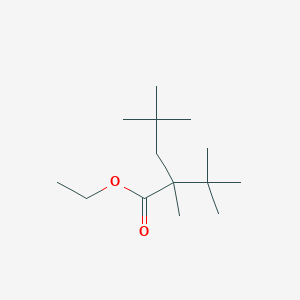
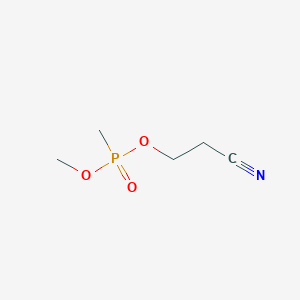

![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

